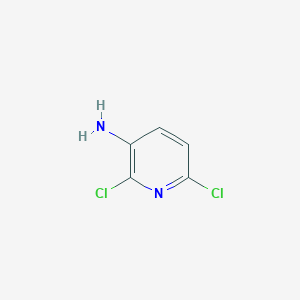

2,6-Dichloro-3-pyridylamine

Descripción

Propiedades

IUPAC Name |

2,6-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVZSRZTBDMYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211515 | |

| Record name | 2,6-Dichloro-3-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62476-56-6 | |

| Record name | 2,6-Dichloro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62476-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-pyridylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062476566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-3-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-3-pyridylamine (CAS 62476-56-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-pyridylamine, with the CAS number 62476-56-6, is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of chemical compounds. Its unique electronic and steric properties, conferred by the presence of two chlorine atoms and an amino group on the pyridine ring, make it a valuable intermediate in the pharmaceutical, agrochemical, and material science industries. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic characteristics of this compound are summarized below, providing essential data for its handling, characterization, and use in chemical reactions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 62476-56-6 | |

| Molecular Formula | C₅H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 163.00 g/mol | [3][4] |

| Appearance | White to buff crystalline solid | [3] |

| Melting Point | 122–123 °C (for pure samples) | [3] |

| Solubility | Soluble in methanol | |

| InChI Key | MJVZSRZTBDMYLX-UHFFFAOYSA-N | [3] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | (DMSO-d₆) δ 6.85 (d, 1H, H4), 8.25 (s, 2H, NH₂) | [3] |

| ¹³C NMR | Spectra available | [5] |

| IR Spectroscopy | ATR-IR and FTIR spectra available | [5] |

| Mass Spectrometry | LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 163.00 | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of its nitro precursor, 2,6-dichloro-3-nitropyridine. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis from 2,6-dichloro-3-nitropyridine

Materials:

-

2,6-dichloro-3-nitropyridine

-

Iron powder

-

Acetic acid

-

Water

-

Ethyl acetate

-

Sodium carbonate

-

Anhydrous sodium sulfate

-

Diatomaceous earth (Celite)

Procedure:

-

To a solution of 2,6-dichloro-3-nitropyridine (1 equivalent) in acetic acid, add powdered iron (3 equivalents) in batches.[1]

-

Stir the reaction mixture at room temperature for 6 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under high vacuum.[1]

-

Dissolve the crude product in water and ethyl acetate.[1]

-

Adjust the pH of the aqueous solution to 6.5 using sodium carbonate powder while stirring.[1]

-

Filter the mixture through diatomaceous earth.[1]

-

Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate it to yield 2,6-dichloro-3-aminopyridine as a white solid.[1]

A visual representation of this synthetic workflow is provided below.

Applications in Research and Development

This compound is a versatile intermediate with applications spanning pharmaceuticals, material science, and chemical research.

Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). It serves as a precursor for:

-

Anti-inflammatory agents [3]

-

Antibiotics [3]

-

Antifungals [3]

-

Dopamine D2 receptor antagonists : Its structure allows for modifications to develop potent therapeutic agents.[3]

Material Science

The distinct electronic properties of this compound make it suitable for applications in material science, including:

-

Organic Light Emitting Diodes (OLEDs) : It contributes to the efficiency and stability of OLED materials.[3]

-

Catalysts : It can be used as a precursor for catalysts in various chemical transformations.[3]

-

Nanomaterials : The compound is utilized in the synthesis of nanomaterials with specific electronic and optical properties.[3]

Dyes and Fluorescent Probes

This compound is also employed in the production of dyes and fluorescent probes, which are essential tools in biochemical assays and imaging techniques.[3]

The diverse applications of this compound are summarized in the following diagram.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

GHS Hazard Statements

It is imperative to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant utility in drug discovery, material science, and chemical synthesis. A thorough understanding of its physicochemical properties, synthetic routes, and applications is essential for researchers and developers working in these fields. The information provided in this technical guide serves as a comprehensive resource to facilitate the safe and effective use of this versatile compound.

References

physical and chemical properties of 2,6-Dichloro-3-pyridylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-pyridylamine, with the CAS number 62476-56-6, is a halogenated pyridine derivative.[1][2][3][4][5] Structurally, it features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and an amino group at the 3 position.[5] This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] Its utility is particularly noted in medicinal chemistry as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its applications in research and drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂ | [1][2][3][4] |

| Molecular Weight | 163.00 g/mol | [1][3] |

| CAS Number | 62476-56-6 | [1][2][3][4] |

| Appearance | White to yellow to brown crystals or powder | [2][3] |

| Melting Point | 117-126 °C | [2] |

| Boiling Point | 268.76°C (rough estimate) | [3] |

| Density | 1.5462 g/cm³ (rough estimate) | [3] |

| pKa | -0.01 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| InChI Key | MJVZSRZTBDMYLX-UHFFFAOYSA-N | [1][2][3][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Technique | Data Highlights | Reference |

| ¹H NMR | (400 MHz, DMSO-d6) δ ppm: 7.14-7.20 (2H, m), 5.78 (2H, s) | [3] |

| ¹³C NMR | Data available through spectral databases. | [1] |

| IR Spectroscopy | KBr Wafer and ATR-IR spectra are available. | [1] |

| Mass Spectrometry | GC-MS data is available. | [1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reduction of its nitro precursor, 2,6-dichloro-3-nitropyridine.[3]

Reaction: Reduction of 2,6-dichloro-3-nitropyridine.

Reagents and Equipment:

-

2,6-dichloro-3-nitropyridine (starting material)[3]

-

Powdered iron[3]

-

Acetic acid (solvent)[3]

-

Ethyl acetate (for extraction)[3]

-

Water[3]

-

Sodium carbonate[3]

-

Anhydrous sodium sulfate[3]

-

Diatomaceous earth (Celite)[3]

-

Reaction vessel

-

Stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine (100 g, 0.518 mol) in acetic acid (1 L) in a suitable reaction vessel.[3]

-

To this solution, add powdered iron (86.49 g, 1.555 mol) in portions while stirring.[3]

-

Continue stirring the reaction mixture at room temperature for 6 hours.[3]

-

Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (8:2) to confirm the disappearance of the starting material.[3]

-

Upon completion, concentrate the reaction mixture under high vacuum to remove the acetic acid.[3]

-

Dissolve the crude product in a mixture of water (1 L) and ethyl acetate (2 L).[3]

-

Adjust the pH of the aqueous layer to 6.5 by adding sodium carbonate powder under stirring.[3]

-

Filter the mixture through a pad of diatomaceous earth (Celite).[3]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield 2,6-dichloro-3-aminopyridine as a white solid (80 g, 95% yield).[3]

Caption: Workflow for the synthesis of this compound.

Purification

For obtaining high-purity this compound, recrystallization is a suitable method.

Procedure: Recrystallise the crude product from water.[3]

Reactivity and Stability

Stability: this compound should be stored in a dark place, sealed in a dry environment at room temperature.[3] For long-term storage as a biochemical reagent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]

Reactivity: The chemical reactivity of this compound is influenced by the amino group and the two chlorine atoms on the pyridine ring. The amino group can undergo typical reactions such as diazotization, while the chloro substituents can be displaced through nucleophilic aromatic substitution, although this is less favorable than in its nitro-precursor. The regioselectivity of such reactions is a key consideration in synthetic design.

Caption: Reactivity of this compound functional groups.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity. Pyridine and its derivatives are prevalent scaffolds in many FDA-approved drugs, highlighting their importance in medicinal chemistry.[7] The specific structural motifs of this compound make it a useful starting material for creating libraries of compounds for screening in drug discovery programs. It is classified as a biochemical reagent that can be used as a biological material or organic compound for life science-related research.[3][6]

Safety and Handling

Hazard Identification: this compound is classified as toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[1]

-

Acute toxicity, oral: Danger (H301)[1]

-

Sensitization, Skin: Warning (H317)[1]

-

Serious eye damage/eye irritation: Danger (H318)[1]

Handling Precautions:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including gloves and eye/face protection.

-

Avoid contact with skin and eyes.

-

In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish.[8]

Incompatibilities: Avoid contact with oxidizing agents, acids, and acid chlorides.[8]

References

- 1. This compound | C5H4Cl2N2 | CID 112846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2,6-dichloropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 2,6-Dichloropyridin-3-amine | 62476-56-6 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 62476-56-6 | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dovepress.com [dovepress.com]

- 8. This compound(62476-56-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide on 2,6-Dichloro-3-pyridylamine

This technical guide provides a comprehensive overview of the molecular structure, weight, and synthesis of 2,6-Dichloro-3-pyridylamine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative. The presence of chlorine atoms and an amine group on the pyridine ring significantly influences its chemical reactivity and potential biological activity.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 163.00 g/mol | [1][2] |

| IUPAC Name | 2,6-dichloropyridin-3-amine | [1] |

| CAS Number | 62476-56-6 | [1][2] |

| Synonyms | 3-Amino-2,6-dichloropyridine, 2,6-Dichloro-3-pyridinamine | [1][2] |

| Physical Form | Solid | [2] |

| InChI | 1S/C5H4Cl2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | [1][2] |

| InChIKey | MJVZSRZTBDMYLX-UHFFFAOYSA-N | [1] |

| SMILES | Nc1ccc(Cl)nc1Cl | [2] |

Synthesis Workflow

The synthesis of this compound typically involves a two-step process starting from 2,6-dichloropyridine. The first step is the nitration of the pyridine ring to form 2,6-dichloro-3-nitropyridine, which is then reduced to the desired amine.

Experimental Protocols

The following protocols are based on established methods for the synthesis of the precursor 2,6-dichloro-3-nitropyridine and its subsequent reduction.

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

This procedure details the nitration of 2,6-dichloropyridine.

-

Materials:

-

2,6-Dichloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice water

-

-

Procedure:

-

To a mixture of concentrated H₂SO₄ (25 ml) and fuming nitric acid (10 ml) cooled to 0 °C, add 2,6-dichloropyridine (5 g, 0.033 mol) in portions.[3]

-

After the addition is complete, heat the reaction mixture to 65 °C for 2 hours.[3]

-

Monitor the reaction progress using an appropriate analytical method such as thin-layer chromatography.

-

Upon completion, cool the mixture to room temperature and carefully pour it into ice water to precipitate the product.[3]

-

Filter the solid precipitate, wash it with cold water until neutral, and dry it under a vacuum.[3][4]

-

The crude product can be purified by column chromatography on silica gel using a petroleum ether: ethyl acetate eluent to yield 2,6-dichloro-3-nitropyridine as a pale yellow solid.[3]

-

Step 2: Synthesis of this compound (Reduction of the Nitro Group)

This step involves the reduction of the nitro group of 2,6-dichloro-3-nitropyridine to an amine group. A common method for this transformation is the use of iron powder in acetic acid.

-

Materials:

-

2,6-Dichloro-3-nitropyridine

-

Iron powder (Fe)

-

Acetic Acid (CH₃COOH)

-

Ethyl Acetate

-

Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine in acetic acid.

-

Add powdered iron to the solution in batches while stirring at room temperature.

-

Continue stirring for several hours and monitor the reaction's completion by TLC.

-

Once the reaction is complete, concentrate the mixture under a vacuum.

-

Dissolve the residue in a mixture of water and ethyl acetate.

-

Neutralize the aqueous layer by adding a sodium carbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain this compound.

-

Biological Activity and Applications

While specific signaling pathways for this compound are not extensively documented, related halogenated pyridine derivatives have shown significant biological activities. For instance, compounds derived from the structurally similar 2,6-dichloro-5-fluoropyridin-3-amine have been investigated for their potential as anticancer agents.[5] These derivatives have shown the ability to inhibit key signaling pathways involved in cancer progression, such as WNT signaling and cyclin-dependent kinases (CDKs).[5]

Pyridine derivatives, in general, are important intermediates in medicinal chemistry and have been associated with a wide range of biological activities, including antibacterial, antiallergic, and anticancer properties.[6] The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

References

- 1. This compound | C5H4Cl2N2 | CID 112846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2,6-dichloropyridine 97 62476-56-6 [sigmaaldrich.com]

- 3. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,6-Dichloropyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloropyridin-3-amine, a key building block in synthetic and medicinal chemistry. The document details its chemical identity, physical and chemical properties, and a robust experimental protocol for its synthesis. Furthermore, it explores the compound's significant role as a versatile scaffold in the development of novel therapeutics, particularly in the domain of kinase inhibitors. This guide includes a schematic representation of a generic drug discovery workflow utilizing this compound and a diagram of the PI3K/Akt/mTOR signaling pathway, a common target for inhibitors derived from aminopyridine scaffolds.

Chemical Identity and Properties

2,6-Dichloropyridin-3-amine, with the IUPAC name 2,6-dichloropyridin-3-amine , is a halogenated pyridine derivative. Its structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an amino group at position 3. This arrangement of functional groups imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of 2,6-Dichloropyridin-3-amine

| Property | Value |

| IUPAC Name | 2,6-dichloropyridin-3-amine |

| Synonyms | 3-Amino-2,6-dichloropyridine, 2,6-Dichloro-3-pyridylamine |

| CAS Number | 62476-56-6 |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.01 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 121-125 °C |

| Boiling Point | ~307 °C at 760 mmHg |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide. |

Experimental Protocol: Synthesis of 2,6-Dichloropyridin-3-amine

The synthesis of 2,6-dichloropyridin-3-amine is typically achieved through the reduction of 2,6-dichloro-3-nitropyridine. The following protocol outlines a common laboratory-scale procedure.

Materials:

-

2,6-dichloro-3-nitropyridine

-

Iron powder

-

Glacial acetic acid

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in glacial acetic acid.

-

Reduction: To the stirred solution, add iron powder (3 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.

-

Extraction: Combine the filtrate and the washings. Remove the acetic acid under reduced pressure using a rotary evaporator. To the residue, add water and ethyl acetate.

-

Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

-

Recrystallization: The crude 2,6-dichloropyridin-3-amine can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a crystalline solid.

Applications in Drug Development

The 2,6-dichloropyridin-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The pyridine core can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, while the chloro and amino groups provide vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives of dichlorinated aminopyridines have been explored as inhibitors of various kinases implicated in diseases such as cancer and inflammation. These include:

-

Phosphoinositide 3-kinases (PI3Ks)

-

Protein Kinase B (Akt)

-

Mammalian Target of Rapamycin (mTOR)

-

Glycogen Synthase Kinase 3β (GSK-3β)

-

Cyclin-Dependent Kinases (CDKs)

The versatility of the 2,6-dichloropyridin-3-amine core allows for its incorporation into diverse molecular architectures through common synthetic transformations like nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for the utilization of 2,6-dichloropyridin-3-amine in drug discovery and a key signaling pathway often targeted by its derivatives.

Spectroscopic Profile of 2,6-Dichloro-3-pyridylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,6-Dichloro-3-pyridylamine (also known as 3-Amino-2,6-dichloropyridine), a key intermediate in pharmaceutical and agrochemical synthesis. This document details predicted data for its Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Introduction

This compound (C₅H₄Cl₂N₂) is a substituted pyridine with a molecular weight of 163.00 g/mol .[1][2][3] Its chemical structure, featuring a pyridine ring with two chlorine atoms and an amino group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Predicted Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic amine and chloro-aromatic functionalities.

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |

| 3450 - 3350 | Medium | N-H Asymmetric Stretch (Primary Amine) |

| 3350 - 3250 | Medium | N-H Symmetric Stretch (Primary Amine) |

| ~3080 | Weak | C-H Stretch (Aromatic) |

| 1620 - 1580 | Strong | N-H Bending (Scissoring) (Primary Amine) |

| ~1570 | Strong | C=C Stretch (Aromatic Ring) |

| ~1540 | Strong | C=N Stretch (Aromatic Ring) |

| ~1420 | Medium | C-C Stretch (Aromatic Ring) |

| 1335 - 1250 | Strong | C-N Stretch (Aromatic Amine) |

| ~780 | Strong | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted to reflect the substitution pattern of the pyridine ring.

¹H NMR (Proton NMR)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.5 | Doublet (d) | ~8.0 |

| H-5 | ~7.1 | Doublet (d) | ~8.0 |

| -NH₂ | ~4.5 | Broad Singlet | - |

¹³C NMR (Carbon-13 NMR)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-6 | ~148 |

| C-3 | ~138 |

| C-4 | ~125 |

| C-5 | ~120 |

Mass Spectrometry (MS)

The mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

| m/z | Predicted Relative Intensity (%) | Assignment |

| 162 | 100 | [M]⁺ (with ²³⁵Cl) |

| 164 | 65 | [M+2]⁺ (with ¹³⁵Cl and ¹³⁷Cl) |

| 166 | 10 | [M+4]⁺ (with ²³⁷Cl) |

| 127 | Moderate | [M-Cl]⁺ |

| 99 | Moderate | [M-Cl-HCN]⁺ |

Experimental Protocols

The following are standard protocols for acquiring high-quality spectral data for a solid aromatic amine like this compound.

Infrared (IR) Spectroscopy (KBr Pellet Technique)

-

Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide. Subsequently, acquire the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables or reference spectra to confirm the presence of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment on a spectrometer (e.g., 400 MHz or higher).

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse experiment.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon resonances (e.g., 0-160 ppm).

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). Analyze chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

Sample Introduction: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet. The compound will be vaporized and separated from the solvent on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Data Analysis: A mass spectrum is generated, plotting ion intensity versus m/z. Identify the molecular ion peak and analyze the isotopic pattern and fragmentation to confirm the molecular weight and structure of the compound.

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

Navigating the Solubility Landscape of 2,6-Dichloro-3-pyridylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-pyridylamine is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. As a key building block in the synthesis of more complex molecules, a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.00 g/mol | [1] |

| Appearance | White to yellow to brown crystals or powder | [2] |

| Melting Point | 117.0-126.0 °C | [2] |

| CAS Number | 62476-56-6 | [3] |

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in a range of common organic solvents. This data gap highlights the necessity for researchers to experimentally determine solubility in solvent systems relevant to their specific applications. The general principle of "like dissolves like" suggests that this compound, a polar molecule, will exhibit greater solubility in polar solvents. However, the presence of the dichlorophenyl ring introduces some non-polar character, which may lead to solubility in a variety of solvent classes. For structurally similar compounds, such as other dichloropyridines, solubility has been observed in non-polar to moderately polar solvent systems like petroleum ether and ethyl acetate.[4]

Given the lack of specific data, the following sections provide a robust framework for the experimental determination of solubility.

Experimental Protocols for Solubility Determination

To address the absence of published data, the following detailed methodologies are provided to enable researchers to accurately determine the solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solid.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

Calculate the solubility in terms of g/L or mg/mL.

-

-

Analysis (Chromatographic/Spectroscopic Method - Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Safety and Hazards of 2,6-Dichloro-3-pyridylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and hazard information for 2,6-dichloro-3-pyridylamine (CAS No. 62476-56-6), a chemical intermediate used in the synthesis of various compounds. The following sections detail its hazardous properties, handling procedures, and emergency measures, compiled to ensure the safety of laboratory and manufacturing personnel.

Chemical and Physical Properties

This compound is a chloropyridine derivative with the molecular formula C5H4Cl2N2 and a molecular weight of 163.00 g/mol .[1] It is important to understand its physical state and properties to handle it safely.

| Property | Value | Source |

| Molecular Formula | C5H4Cl2N2 | [1][2] |

| Molecular Weight | 163.00 g/mol | [1] |

| IUPAC Name | 2,6-dichloropyridin-3-amine | [1] |

| Synonyms | 2,6-Dichloro-3-pyridinamine, 3-Amino-2,6-dichloropyridine | [1][2] |

| CAS Number | 62476-56-6 | [1][2] |

| Melting Point | 60 - 63 °C | |

| Boiling Point | 248 °C | |

| Flash Point | 110 °C / 230 °F | [3] |

| Autoignition Temperature | 700 °C / 1292 °F | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity, skin and eye effects, and potential for sensitization.[1]

GHS Pictograms:

Signal Word: Danger[4]

Hazard Statements:

The following table summarizes the GHS hazard statements associated with this compound, with the notified classification ratio from companies that provide these hazard codes.[1]

| Hazard Statement Code | Description | Classification Ratio |

| H301 | Toxic if swallowed | 83.7% |

| H311 | Toxic in contact with skin | - |

| H331 | Toxic if inhaled | - |

| H315 | Causes skin irritation | 16.3% |

| H317 | May cause an allergic skin reaction | 81.6% |

| H318 | Causes serious eye damage | 81.6% |

| H319 | Causes serious eye irritation | 16.3% |

| H335 | May cause respiratory irritation | 12.2% |

| H373 | May cause damage to organs through prolonged or repeated exposure | - |

Data for H311, H331, and H373 are from a safety data sheet for a similar compound and should be considered as potential hazards.

Experimental Protocols and Toxicology

While detailed experimental protocols for the toxicological assessment of this compound are not publicly available, the hazard classifications are derived from standard OECD guideline studies for acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, and skin sensitization.

For example, acute oral toxicity is typically determined in rats according to OECD Guideline 401 or 423. Skin irritation is assessed using rabbits (OECD Guideline 404), and skin sensitization is often evaluated using the local lymph node assay (LLNA) in mice (OECD Guideline 429).

Summary of Toxicological Endpoints:

| Endpoint | Classification | Notes |

| Acute Oral Toxicity | Category 3 | Toxic if swallowed.[1][4] |

| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin. |

| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][4] |

| Serious Eye Damage/Irritation | Category 1 / Category 2 | Causes serious eye damage/irritation.[1][4] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure. |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-

Work under a chemical fume hood.

-

Do not breathe dust, vapor, mist, or gas.[4]

-

Avoid contact with skin, eyes, and personal clothing.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4][6]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Ground and secure containers when dispensing or pouring product.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed.[5]

-

Store away from incompatible materials.[4]

-

Recommended storage temperatures are -80°C for 6 months or -20°C for 1 month, protected from light.[7]

First Aid and Emergency Procedures

In case of exposure or emergency, follow these first aid measures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[4][5][8] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15-20 minutes while removing contaminated clothing and shoes. If skin irritation or a rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[4][5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician immediately.[4][5] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][6] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers.[4][9]

-

Specific Hazards: When heated to decomposition, it may emit highly toxic fumes of chlorine, nitrogen oxides, carbon monoxide, and cyanide.[4] Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][10]

Accidental Release Measures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.[4]

-

Avoid breathing vapors and contact with skin and eyes.[4]

-

Shut off all possible sources of ignition.[4]

-

For solid spills, carefully sweep up or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[6]

-

For liquid spills, contain the spill with sand, earth, or vermiculite.[4]

-

Prevent the spillage from entering drains or watercourses.[4]

Ecological Information

Limited data is available on the ecological effects of this compound. It is important to prevent its release into the environment. Do not flush into surface water or sanitary sewer systems.[4] Based on environmental modeling, the material has a low potential to be absorbed in the organic matter of soil and is volatile from water bodies.[4]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable federal, state, and local regulations.[4] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[11]

Hazard Management Workflow

The following diagram illustrates the logical workflow for managing the hazards associated with this compound.

Caption: Hazard Management Workflow for this compound.

References

- 1. This compound | C5H4Cl2N2 | CID 112846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. aksci.com [aksci.com]

- 6. gorgas.gob.pa [gorgas.gob.pa]

- 7. medchemexpress.com [medchemexpress.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. echemi.com [echemi.com]

In-Depth Toxicological Guide: 2,6-Dichloro-3-pyridylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for 2,6-Dichloro-3-pyridylamine (CAS No. 62476-56-6). Due to the limited specific toxicological studies on this compound, this document summarizes existing hazard information, outlines standard experimental protocols for key toxicological endpoints, and presents a general workflow for toxicological assessment. Information on related chemical structures is included to provide context where direct data is unavailable. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in evaluating the potential toxicological profile of this compound.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [2] |

| Molecular Weight | 163.00 g/mol | [2] |

| Appearance | White to buff crystalline solid | [1] |

| Melting Point | 122–123°C | [1] |

| CAS Number | 62476-56-6 | [2] |

Toxicological Data

Acute Toxicity

Quantitative data from acute toxicity studies, such as LD50 (lethal dose, 50%) values, for this compound have not been identified. However, GHS classifications indicate that the substance is toxic if swallowed.[2]

Table 1: GHS Hazard Classification for this compound

| Hazard Statement | Hazard Class and Category |

| Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| May cause an allergic skin reaction | Skin Sensitization (Category 1) |

| Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |

Source: Aggregated GHS information from multiple notifications.[2]

For context, the related compound o-chloropyridine has a reported oral LD50 of 100 mg/kg in mice.[3] Another related compound, 2-chloropyridine, has a dermal LD50 of 64 mg/kg in rabbits.[4] These values for related structures suggest that chlorinated pyridines as a class can exhibit significant acute toxicity.

Skin and Eye Irritation

As per the GHS classification, this compound is categorized as causing skin irritation and serious eye damage.[2]

Skin Sensitization

The GHS classification indicates that this compound may cause an allergic skin reaction, placing it in the Skin Sensitization Category 1.[2]

Genotoxicity

No specific genotoxicity studies, such as the Ames test or in vitro micronucleus assay, were found for this compound. However, aromatic amines as a chemical class are known to have members that exhibit mutagenic properties, often requiring metabolic activation to form reactive intermediates that can interact with DNA.[1][5][6][7][8]

Carcinogenicity

Carcinogenicity bioassays for this compound have not been identified. For a structurally related compound, 2,6-dichloro-p-phenylenediamine, a National Toxicology Program (NTP) bioassay in F344 rats and B6C3F1 mice was conducted.[9][10] The study found that 2,6-dichloro-p-phenylenediamine was carcinogenic in male and female B6C3F1 mice, causing an increased incidence of hepatocellular adenomas and carcinomas.[9] It was not found to be carcinogenic in F344 rats under the conditions of the bioassay.[9]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for this compound are currently available. Studies on other pyridine derivatives have shown the potential for reproductive and developmental effects. For instance, o-chloropyridine has been shown to have the potential to be a reproductive toxicant in male rats, as indicated by significantly lower epididymal sperm counts at an exposure level of 1,000 ppm.[11]

Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines the standard methodologies for key toxicological endpoints as recommended by the Organisation for Economic Co-operation and Development (OECD) and other regulatory bodies.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[12][13][14][15]

-

Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the next step. The method allows for classification of the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.[12]

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

A small group of animals (typically 3) is dosed with the substance.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome (number of mortalities), the test is either stopped, or another step is performed with the next higher or lower dose level.

-

-

Endpoint: Classification of the substance into a GHS acute toxicity category.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[16][17][18][19]

-

Principle: The test system uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The test substance is applied topically to the RhE tissue. Cell viability is measured after exposure and a post-incubation period.[17][18]

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[18]

-

After exposure, the tissue is rinsed and incubated for a post-treatment period (e.g., 42 hours).[18]

-

Cell viability is determined using a quantitative assay, most commonly the MTT assay, which measures mitochondrial dehydrogenase activity.[16]

-

-

Endpoint: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[18]

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[20][21][22][23][24]

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[20][21]

-

Procedure:

-

A single animal is initially tested.

-

The test substance is instilled into the conjunctival sac of one eye.

-

Ocular reactions are observed and scored at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.[22]

-

If severe or corrosive effects are observed, no further testing is performed. Otherwise, a confirmatory test in additional animals may be conducted.[20]

-

-

Endpoint: Classification of the substance based on the severity and reversibility of ocular lesions.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This is a widely used in vitro test for identifying gene mutations.[25][26][27]

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state (the ability to synthesize the required amino acid).

-

Procedure:

-

Bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

-

Two methods are commonly used: the plate incorporation method and the pre-incubation method.[25]

-

After incubation, the number of revertant colonies is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects genotoxic damage at the chromosome level.[28][29][30][31][32]

-

Principle: The assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. This test can detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) effects.[28][31]

-

Procedure:

-

Cultured mammalian cells (e.g., human lymphocytes, CHO cells) are exposed to the test substance with and without a metabolic activation system.[28]

-

The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one cell division.[30]

-

The frequency of micronuclei in binucleated cells is scored.

-

-

Endpoint: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Carcinogenicity Bioassay (e.g., NTP TR-219)

Long-term studies in rodents are the primary method for identifying carcinogenic substances.[9][10]

-

Principle: The test substance is administered to groups of animals (typically rats and mice of both sexes) for a major portion of their lifespan (e.g., 103 weeks).[9]

-

Procedure:

-

Animals are exposed to the test substance at different dose levels, usually in their feed or drinking water.

-

Control groups receive the vehicle only.

-

Animals are monitored for clinical signs of toxicity and the development of tumors.

-

At the end of the study, a complete histopathological examination of all major tissues and organs is performed.

-

-

Endpoint: A statistically significant increase in the incidence of tumors in the dosed groups compared to the control groups is considered evidence of carcinogenicity.

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the effects of a substance on the pregnant female and the developing embryo and fetus.[33][34][35][36]

-

Principle: The test substance is administered to pregnant animals (typically rats and rabbits) during the period of organogenesis.[36]

-

Procedure:

-

Pregnant females are dosed daily with the test substance at several dose levels.

-

Maternal clinical signs, body weight, and food consumption are monitored.

-

Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined.

-

Fetuses are examined for external, visceral, and skeletal abnormalities.

-

-

Endpoint: The study identifies the No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity and characterizes the nature of any developmental effects.

Signaling Pathways and Experimental Workflows

Due to the lack of specific data for this compound, a generalized workflow for toxicological assessment is presented below. This logical diagram illustrates the typical progression of testing from initial hazard identification to more complex, long-term studies.

Figure 1: A generalized workflow for the toxicological assessment of a chemical substance.

Aromatic amines, the class to which this compound belongs, can exert genotoxic effects through metabolic activation. The following diagram illustrates a generalized metabolic activation pathway for aromatic amines.

Figure 2: Generalized metabolic activation pathway of aromatic amines leading to genotoxicity.

Conclusion

The available data for this compound is limited to GHS hazard classifications, which indicate potential for acute oral toxicity, skin irritation, serious eye damage, and skin sensitization. There is a significant lack of quantitative toxicological data and studies on genotoxicity, carcinogenicity, and reproductive/developmental toxicity for this specific compound. The provided standard experimental protocols offer a framework for generating the necessary data to conduct a thorough toxicological assessment. Researchers and drug development professionals should exercise caution and consider the potential hazards identified, as well as the toxicological profiles of structurally related compounds, when handling and evaluating this compound. Further studies are essential to fully characterize its toxicological profile.

References

- 1. The genotoxicity of aromatic amines in primary hepatocytes isolated from C57BL/6 and DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H4Cl2N2 | CID 112846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 5. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. storage.imrpress.com [storage.imrpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Carcinogenesis Bioassay of 2,6-Dichloro-p-Phenylenediamine (CAS No. 609-20-1) in F344 Rats and B6C3F1 Mice (Feed Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. search.library.doc.gov [search.library.doc.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. senzagen.com [senzagen.com]

- 18. x-cellr8.com [x-cellr8.com]

- 19. oecd.org [oecd.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. nucro-technics.com [nucro-technics.com]

- 22. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 25. oecd.org [oecd.org]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. oecd.org [oecd.org]

- 28. criver.com [criver.com]

- 29. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 30. nucro-technics.com [nucro-technics.com]

- 31. oecd.org [oecd.org]

- 32. oecd.org [oecd.org]

- 33. oecd.org [oecd.org]

- 34. catalog.labcorp.com [catalog.labcorp.com]

- 35. ecetoc.org [ecetoc.org]

- 36. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Stability and Storage Conditions of 2,6-Dichloro-3-pyridylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Dichloro-3-pyridylamine, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is critical for ensuring its quality, purity, and integrity throughout the research and drug development lifecycle. This document outlines recommended storage protocols, potential degradation pathways, and methodologies for stability assessment.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the stability of this compound. The following conditions are recommended based on available data and general best practices for chlorinated pyridine derivatives.

Solid Form: For long-term storage, the solid, crystalline form of this compound should be kept in a cool, dark, and dry place. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Containers should be tightly sealed to prevent moisture ingress.

In Solution: Stock solutions of this compound are susceptible to degradation and should be prepared fresh whenever possible. If storage of solutions is necessary, the following conditions are advised:

| Storage Temperature | Duration | Special Conditions |

| -80°C | Up to 6 months | Protect from light; use airtight containers. |

| -20°C | Up to 1 month | Protect from light; use airtight containers. |

Note: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is recommended to aliquot stock solutions into single-use volumes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 122-125 °C |

| Solubility | Soluble in methanol and other organic solvents. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on the chemical structure and data from similar compounds. Key stress factors that may induce degradation include hydrolysis, oxidation, and photolysis.

A logical workflow for assessing and managing the stability of this compound is presented below.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,6-Dichloro-3-pyridylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-3-pyridylamine is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its unique electronic architecture, featuring both electron-donating and electron-withdrawing groups on a pyridine scaffold, imparts a rich and tunable reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic centers within the molecule, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate its application in synthetic chemistry and drug design.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives are integral to a vast array of pharmaceuticals. This compound presents a particularly interesting case, combining the nucleophilic character of a primary aromatic amine with the electrophilic nature of a di-chlorinated pyridine ring. Understanding the interplay of these functionalities is crucial for predicting its reactivity and designing efficient synthetic routes to novel bioactive compounds. This document serves as a technical resource for professionals engaged in the synthesis and derivatization of this important chemical entity.

Analysis of Reactive Sites

The reactivity of this compound is governed by the electronic effects of its substituents. The two chlorine atoms at positions 2 and 6 are strongly electron-withdrawing, rendering the pyridine ring electron-deficient. Conversely, the amino group at position 3 is a strong electron-donating group. This combination creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic sites.

Nucleophilic Sites

The primary nucleophilic centers in this compound are the lone pairs of electrons on the nitrogen atoms.

-

N-3 Amino Group: The exocyclic amino group is the most significant nucleophilic site. The lone pair on this nitrogen is readily available for reactions with electrophiles. It can undergo a variety of transformations typical of primary aromatic amines, including acylation, alkylation, arylation, and diazotization.

-

N-1 Pyridine Ring Nitrogen: The endocyclic nitrogen of the pyridine ring also possesses a lone pair of electrons and can act as a nucleophile or a Brønsted-Lowry base. However, its basicity is significantly reduced by the inductive effect of the two adjacent chlorine atoms.

The interplay between these two nitrogen atoms is critical. Protonation or electrophilic attack is generally favored at the more basic site.

Electrophilic Sites

The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine substituents, makes several carbon atoms susceptible to nucleophilic attack.

-

C-2 and C-6 Positions: These carbon atoms, bonded to the chlorine atoms, are the primary electrophilic sites. They are highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms act as good leaving groups in these reactions. The regioselectivity of nucleophilic attack (C-2 vs. C-6) will be influenced by the nature of the nucleophile and the reaction conditions.

-

C-4 Position: While less activated than C-2 and C-6, the C-4 position is also electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogen and the chlorine atoms. Under certain conditions, it could potentially react with very strong nucleophiles.

dot

Caption: Nucleophilic and Electrophilic Sites of this compound.

Quantitative and Computational Analysis

A quantitative understanding of the electronic properties of this compound is essential for predicting its reactivity. While experimental data for this specific molecule is scarce, we can infer its properties from related compounds and computational models.

Basicity (pKa)

The basicity of the nitrogen atoms is a key parameter. The pKa of the conjugate acid of 3-aminopyridine is approximately 6.0. However, the presence of two electron-withdrawing chlorine atoms at positions 2 and 6 in this compound is expected to significantly decrease the basicity of both the ring nitrogen and the exocyclic amino group. The lone pair on the ring nitrogen is particularly destabilized by the adjacent chlorine atoms. Consequently, the exocyclic amino group (N-3) is predicted to be the more basic of the two nitrogen atoms.

| Site | Predicted Basicity | Rationale |

| N-3 Amino Group | More Basic | Less sterically hindered and less affected by the inductive effects of the Cl atoms. |

| N-1 Pyridine | Less Basic | Flanked by two electron-withdrawing chlorine atoms, significantly reducing basicity. |

Computational Chemistry Workflow

To gain deeper insights into the electronic structure and reactivity, a computational approach using Density Functional Theory (DFT) is recommended.

dot

Caption: Workflow for Computational Analysis of Reactivity.

Key Reactions and Experimental Protocols

The dual reactivity of this compound allows for a wide range of synthetic transformations. Below are representative protocols for reactions targeting its key nucleophilic and electrophilic sites.

Reactions at the Electrophilic C-2/C-6 Positions

Nucleophilic Aromatic Substitution (SNAr)

This is a hallmark reaction of this compound, where one or both chlorine atoms are displaced by a nucleophile.

dot

Caption: General Scheme for Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis of 2-(N-piperidyl)-6-chloro-3-aminopyridine

-

Reaction Setup: To a solution of this compound (1.63 g, 10 mmol) in N,N-dimethylformamide (DMF, 20 mL) is added piperidine (1.02 g, 12 mmol) and potassium carbonate (2.76 g, 20 mmol).

-

Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Reactions at the Nucleophilic N-3 Amino Group

Diazotization-Substitution (Sandmeyer-type Reaction)

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate that can be substituted with various functionalities.

dot

Caption: Reaction Pathway for Diazotization-Substitution.

Experimental Protocol: Synthesis of 2,6,3-Trichloropyridine

-

Diazotization: this compound (1.63 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

-

Substitution: In a separate flask, cuprous chloride (1.48 g, 15 mmol) is dissolved in concentrated hydrochloric acid (15 mL) and cooled to 0-5 °C. The cold diazonium salt solution is added slowly to the cuprous chloride solution with vigorous stirring.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour. After cooling, the mixture is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography to yield 2,6,3-trichloropyridine.

Conclusion

This compound is a molecule with a rich and predictable reactivity profile. Its nucleophilic amino group and electrophilic C-2/C-6 positions allow for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex heterocyclic systems. The information and protocols provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors. A thorough understanding of its electronic properties, ideally supplemented by computational analysis, will facilitate the rational design of novel molecules with desired biological activities.

Methodological & Application

synthesis of 2,6-Dichloro-3-pyridylamine from 2,6-dichloropyridine

Application Note: This document provides detailed protocols for the synthesis of 2,6-dichloro-3-pyridylamine, a valuable building block in medicinal chemistry and drug development, starting from 2,6-dichloropyridine. The described two-step synthesis involves the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine, followed by the selective reduction of the nitro group to afford the target amine.

Key Data Summary

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: Nitration of 2,6-Dichloropyridine

| Parameter | Method A | Method B |

| Starting Material | 2,6-Dichloropyridine | 2,6-Dichloropyridine |

| Reagents | Potassium Nitrate, Conc. H₂SO₄ | Fuming HNO₃, Conc. H₂SO₄ |

| Molar Ratio (Substrate:Nitrating Agent) | 1 : 2 | 1 : 1.5 (approx.) |

| Temperature | 120 °C | 65 °C |

| Reaction Time | 10 hours | 2 hours |

| Yield of 2,6-dichloro-3-nitropyridine | 80%[1] | 46%[2] |

| Reference | ChemicalBook[1] | ResearchGate[2] |

Table 2: Reduction of 2,6-dichloro-3-nitropyridine

| Parameter | Method C | Method D |

| Starting Material | 2,6-dichloro-3-nitropyridine | 2,6-dichloro-3-nitropyridine |

| Reagents | SnCl₂·2H₂O, Ethanol | H₂, 10% Pd/C, Ethanol |

| Key Features | Chemoselective, non-acidic medium[3] | Standard hydrogenation conditions[4][5] |

| Typical Yield | High (exact yield for this substrate not specified) | High (exact yield for this substrate not specified) |

| Reference | Science Primary Literature[3] | General Protocols[4][5] |

Synthesis Pathway

The overall synthetic route from 2,6-dichloropyridine to this compound is a two-step process involving nitration followed by reduction.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine (Method A)

This protocol describes the nitration of 2,6-dichloropyridine using potassium nitrate and concentrated sulfuric acid.[1]

Materials:

-

2,6-Dichloropyridine (7.4 g, 0.05 mol)

-

Potassium nitrate (10.1 g, 0.1 mol)

-

Concentrated sulfuric acid (80 mL)

-

Crushed ice

-

Ice water

-

150 mL three-necked flask

-

Stirrer

-

Heating mantle with temperature control

Procedure:

-

To a 150 mL three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.

-

Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the sulfuric acid with stirring.

-

Following the addition of the dichloropyridine, slowly add 10.1 g (0.1 mol) of potassium nitrate.

-

After the addition is complete, continue stirring for 30 minutes at room temperature.

-